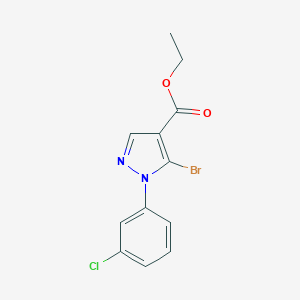

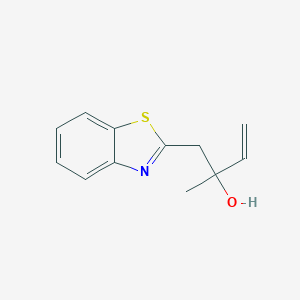

5-溴-1-(3-氯苯基)-1H-吡唑-4-羧酸乙酯

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds structurally similar to ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate, involves specific protocols that aim at introducing functional groups to achieve desired properties. For instance, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was synthesized through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride. This process involved characterization through NMR, mass spectral analysis, and X-ray diffraction studies, showcasing a method to achieve complex pyrazole derivatives (Achutha et al., 2017).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their chemical behavior and potential applications. The study by Achutha et al. (2017) revealed the compound crystallizes in the triclinic system and exhibits intramolecular hydrogen bonds contributing to its structural stability. This structural analysis is essential for understanding the compound's interactions and stability under various conditions.

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, influencing their properties and applications. For example, the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation indicates a method to modify the compound's structure and enhance its yield (Machado et al., 2011). These reactions are pivotal in tailoring the compound's characteristics for specific uses.

科学研究应用

电化学应用和离子液体

用路易斯酸性卤代铝室温离子液体(RTIL)及其混合物进行电镀和储能应用的电化学技术研究展示了化学化合物在开发新技术中的创新应用 (Tsuda, Stafford, & Hussey, 2017)。鉴于其结构的独特性,这可能意味着该化合物具有潜在的电化学应用。

有机金属化学5 族金属配合物的无机和有机金属化学,包括对钒配合物进行建模以模拟金属蛋白相互作用的研究,突出了吡唑类化合物在建模和理解生化过程中的多样化应用 (Etienne, 1996)。这一领域可能为“5-溴-1-(3-氯苯基)-1H-吡唑-4-羧酸乙酯”的潜在生化或医学应用提供见解。

杂环化学

二氰亚甲基衍生物在合成杂环化合物中的化学反应表明,吡唑衍生物在创建具有染料和药物应用的各种杂环中具有重要意义 (Gomaa & Ali, 2020)。这表明该化合物具有潜在的合成途径和在创建新材料或药物中的应用。

多糖相互作用

关于离子液体作为纤维素溶剂及其在纤维素改性(包括酰化和硅烷化)中的应用的研究表明,使用特定的化学化合物改变生物聚合物的性质以用于各种应用具有潜力 (Heinze 等人,2008)。这可能暗示“5-溴-1-(3-氯苯基)-1H-吡唑-4-羧酸乙酯”在材料科学或生物技术中的实用性。

抗氧化特性

对异恶唑酮衍生物及其重要的生物学和药学特性(包括它们作为合成杂环的中间体的作用)的研究可能与吡唑衍生物的生物活性的探索有关 (Laroum, Boulcina, Bensouici, & Debache, 2019)。这一领域可能为调查该化合物的生物学或抗氧化特性提供依据。

安全和危害

Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate is classified as a hazardous substance. It is associated with various hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

未来方向

The future directions for research on Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate and similar compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. Given the potential biological activities of pyrazole derivatives, there may be interest in investigating the potential of Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate as a therapeutic agent . Additionally, further studies could explore the compound’s physical and chemical properties, as well as its safety and environmental impact.

作用机制

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to diverse biological effects.

Biochemical Pathways

Indole derivatives have been found to interact with a variety of biochemical pathways, influencing a broad range of biological activities .

Result of Action

Indole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

属性

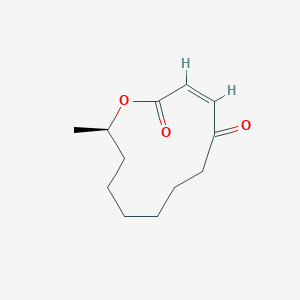

IUPAC Name |

ethyl 5-bromo-1-(3-chlorophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClN2O2/c1-2-18-12(17)10-7-15-16(11(10)13)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCBKBMHHLOLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377229 | |

| Record name | Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110821-39-1 | |

| Record name | Ethyl 5-bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine](/img/structure/B8651.png)

![(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine](/img/structure/B8658.png)